Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt
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Overview
Description
Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a hydroxy group, a phosphonooxy group, and a heptadecenyl chain. Its molecular formula is C32H61NO8, and it has a molecular weight of 587.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt typically involves multiple steps. The process begins with the preparation of the heptadecenyl chain, followed by the introduction of the hydroxy and phosphonooxy groups. The final step involves the formation of the ammonium salt. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphonooxy group can be reduced to a hydroxyl group.
Substitution: The ammonium salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and may require the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the phosphonooxy group can produce a secondary alcohol .
Scientific Research Applications
Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt involves its interaction with specific molecular targets. The hydroxy and phosphonooxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The heptadecenyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octanoyl-Galactosylceramide: Similar in structure but contains a galactopyranosyloxy group instead of a phosphonooxy group.
N-Octanoyl-D-erythro-sphingosine: Contains a sphingosine backbone and is used in similar biological applications.
Uniqueness
The uniqueness of Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C26H58N3O6P |
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Molecular Weight |
539.7 g/mol |
IUPAC Name |
diazanium;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] phosphate |
InChI |
InChI=1S/C26H52NO6P.2H3N/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2;;/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32);2*1H3/b21-19+;;/t24-,25+;;/m0../s1 |
InChI Key |
NKHAPSDXNFMASN-ZQZPPQMNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCC)O.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCC)O.[NH4+].[NH4+] |
Origin of Product |
United States |
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